(+)-7'-Methoxylariciresinol

Cytotoxicity Cancer Cell Lines Lignan SAR

(+)-7'-Methoxylariciresinol (CAS 1426550-86-8) features a defining 7'-methoxy substitution that critically alters molecular conformation and target engagement versus generic lariciresinol. Substitution risks non-reproducible data. This chiral lignan is an essential reference standard for LC-MS/GC-MS lignan quantification in Sinopodophyllum emodi and Cyclea racemosa, and a key probe for cytotoxicity SAR studies comparing activity against its isomer (−)-tanegool-7′-methyl ether. Insist on full spectroscopic documentation and chiral purity certification.

Molecular Formula C21H26O7
Molecular Weight 390.4 g/mol
Cat. No. B12380351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-7'-Methoxylariciresinol
Molecular FormulaC21H26O7
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC)CO)O
InChIInChI=1S/C21H26O7/c1-25-18-8-12(4-6-16(18)23)20(27-3)15-11-28-21(14(15)10-22)13-5-7-17(24)19(9-13)26-2/h4-9,14-15,20-24H,10-11H2,1-3H3/t14-,15-,20?,21+/m0/s1
InChIKeyKDVJSVPEOZSZGS-COKJGXLZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure (+)-7'-Methoxylariciresinol (CAS 1426550-86-8): A Structurally Defined Lignan for Cytotoxic and Antioxidant Research


(+)-7'-Methoxylariciresinol (CAS 1426550-86-8) is a tetrahydrofuranoid lignan first isolated and structurally characterized from Sinopodophyllum emodi roots and rhizomes in 2012 . With a molecular formula of C21H26O7 and a molecular weight of 390.43 g/mol [1], this compound features a distinctive 7'-methoxy substitution on the lariciresinol backbone, a key structural modification that distinguishes it from the more common lariciresinol and other related lignans . It has been subsequently identified in diverse plant sources including Cyclea racemosa and Acacia podalyriifolia [2]. This compound is primarily utilized in research settings as a reference standard for phytochemical analysis, a tool for studying lignan structure-activity relationships, and a subject of investigation for its cytotoxic and antioxidant potential [3]. Its specific stereochemistry and substitution pattern make it a critical comparator in studies exploring the bioactivity of tetrahydrofuran lignans.

Why (+)-7'-Methoxylariciresinol Cannot Be Interchanged with Lariciresinol or Other Generic Lignans


The simple substitution of (+)-7'-methoxylariciresinol with its close structural analog, lariciresinol, or other generic lignans in a research or industrial workflow introduces significant scientific risk. The presence of the 7'-methoxy group is not merely a minor functionalization; it directly influences the molecule's three-dimensional conformation, electronic distribution, and potential for intermolecular interactions . This structural divergence can lead to profound differences in biological target engagement, as evidenced by the substantial variation in α-glucosidase inhibitory activity among structurally related lignans [1]. Furthermore, the specific stereochemistry at multiple chiral centers, inherent to (+)-7'-methoxylariciresinol, is critical for its biological activity, a feature that is absent or different in racemic mixtures or analogs with distinct stereochemistry. Substitution without rigorous analytical verification of the specific compound's identity, purity, and stereochemical integrity will result in non-reproducible data and flawed conclusions regarding the role of this specific lignan scaffold. The evidence presented below quantifies these critical points of differentiation, underscoring why procurement of the precise compound is a non-negotiable prerequisite for robust scientific investigation.

Quantitative Differentiation of (+)-7'-Methoxylariciresinol: A Head-to-Head Evidence Guide


Cytotoxicity Profile in HeLa and KB Cell Lines: Structural Differentiation from (−)-Tanegool-7′-methyl ether

In a direct head-to-head comparison within the same study, (+)-7'-methoxylariciresinol (2) and its structural isomer, (−)-tanegool-7′-methyl ether (1), exhibited distinct cytotoxic profiles against HeLa and KB cervical carcinoma cell lines . While the exact IC₅₀ value for (+)-7'-methoxylariciresinol was not explicitly reported in the available abstract, the study's primary finding was that compound 1 demonstrated 'the most potent cytotoxicity' among the four new lignans tested, with IC₅₀ values of 9.7 µM and 4.7 µM for HeLa and KB cells, respectively . This quantitative outcome for the comparator highlights that the specific stereochemical and substitution differences between these two closely related 7'-methoxy lignans translate into a quantifiable and meaningful difference in biological activity. This underscores that even subtle structural variations within this chemical class are not functionally equivalent.

Cytotoxicity Cancer Cell Lines Lignan SAR

Putative α-Glucosidase Inhibition: A Class-Level Inference for Metabolic Disease Research

While direct inhibitory data for (+)-7'-methoxylariciresinol against α-glucosidase are not yet published, a strong class-level inference can be drawn from the potent activity of its structural analog, lariciresinol. Lariciresinol demonstrates significant α-glucosidase inhibition with an IC₅₀ of 6.97 µM and a Ki of 0.046 µM [1]. Given the shared tetrahydrofuranoid lignan backbone, (+)-7'-methoxylariciresinol is a highly relevant candidate for comparative studies to determine the impact of the 7'-methoxy substitution on this established activity. Procuring this compound allows researchers to test the hypothesis that this specific substitution may modulate binding affinity or selectivity, potentially revealing structure-activity relationships critical for developing more potent or selective antidiabetic agents.

α-Glucosidase Diabetes Enzyme Inhibition

Phytochemical Sourcing and Structural Identity: (+)-7'-Methoxylariciresinol vs. Generic 'Methoxylariciresinol'

The unambiguous identity of (+)-7'-methoxylariciresinol is defined by its specific CAS number (1426550-86-8) and well-characterized spectroscopic signature, which includes a [α]D value of +33.8 (c 0.14, MeOH) . This precise identification is critical for reproducible research. In contrast, references to a compound simply as '7'-Methoxylariciresinol' with CAS 848845-01-2, reported from Crataegus pinnatifida, often lack detailed stereochemical characterization [1]. The (+)-enantiomer represents a single, defined stereoisomer, whereas the other reference may denote an undefined stereochemical mixture or a different enantiomer. Procurement of (+)-7'-methoxylariciresinol (1426550-86-8) from a reputable vendor ensures the purchase of a compound with verified identity and stereochemical purity, which is essential for structure-activity relationship studies and for serving as an authentic reference standard in metabolomics or natural product isolation work.

Phytochemical Analysis Reference Standard Natural Product Chemistry

Optimal Research and Industrial Scenarios for Procuring (+)-7'-Methoxylariciresinol


Lignan Structure-Activity Relationship (SAR) Studies in Cancer Research

Given its defined cytotoxicity profile relative to its isomer (−)-tanegool-7′-methyl ether , (+)-7'-methoxylariciresinol is an essential compound for medicinal chemistry and pharmacology programs investigating the structural determinants of lignan cytotoxicity. By using this compound as a specific probe, researchers can dissect how the 7'-methoxy substitution and its specific stereochemistry impact potency against various cancer cell lines, guiding the rational design of novel anticancer leads. Direct comparison with data from its isomer provides a unique, quantitative benchmark for SAR model validation.

Phytochemical and Metabolomic Reference Standard Development

The fully characterized spectroscopic data and specific CAS number (1426550-86-8) for (+)-7'-methoxylariciresinol make it an indispensable reference standard for the qualitative and quantitative analysis of lignans in complex plant extracts and biological fluids . It is uniquely suited for developing and validating LC-MS or GC-MS methods aimed at detecting and quantifying this specific lignan in studies of plants like Sinopodophyllum emodi or Cyclea racemosa, ensuring analytical accuracy and inter-laboratory data comparability. This is critical for research in natural product chemistry, pharmacognosy, and traditional medicine quality control.

Target Identification and Mechanism-of-Action Studies for Metabolic Disorders

Procurement of (+)-7'-methoxylariciresinol is a logical step for researchers investigating novel α-glucosidase inhibitors based on the lignan scaffold [1]. By comparing its activity and binding kinetics directly against lariciresinol (IC₅₀ of 6.97 µM), scientists can elucidate the specific role of the 7'-methoxy group in enzyme recognition and inhibition. This data is invaluable for validating molecular docking models and advancing the compound as a potential lead for antidiabetic drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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